molecular formula C2CuF3 B14337179 copper(1+);1,1,2-trifluoroethene CAS No. 102682-87-1

copper(1+);1,1,2-trifluoroethene

Cat. No.: B14337179
CAS No.: 102682-87-1
M. Wt: 144.56 g/mol
InChI Key: YRJQVLUPWDWHHE-UHFFFAOYSA-N
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Description

Copper(I);1,1,2-trifluoroethene refers to a coordination complex where the Cu⁺ ion interacts with 1,1,2-trifluoroethene (TrFE, C₂HF₃). TrFE is a fluorinated alkene with a boiling point of −51°C and a molecular weight of 82.02 g/mol . It is highly reactive due to its electron-deficient double bond, making it a valuable ligand in organometallic chemistry.

TrFE is notably used in synthesizing P(VDF-TrFE), a ferroelectric copolymer with polyvinylidene fluoride (PVDF). The 70:30 ratio of PVDF to TrFE enhances the crystalline β-phase, improving piezoelectric and ferroelectric properties .

Properties

CAS No.

102682-87-1

Molecular Formula

C2CuF3

Molecular Weight

144.56 g/mol

IUPAC Name

copper(1+);1,1,2-trifluoroethene

InChI

InChI=1S/C2F3.Cu/c3-1-2(4)5;/q-1;+1

InChI Key

YRJQVLUPWDWHHE-UHFFFAOYSA-N

Canonical SMILES

[C-](=C(F)F)F.[Cu+]

Origin of Product

United States

Preparation Methods

Ligand Synthesis: 1,1,2-Trifluoroethylene

1,1,2-Trifluoroethylene (C₂HF₃) is a fluorinated olefin historically synthesized via dehydrohalogenation or catalytic hydrodechlorination of halogenated precursors. Patent EP0416615B1 describes gas-phase processes for chlorotrifluoroethylene (CTFE) production using nickel or copper oxide catalysts. While CTFE differs by one chlorine substituent, similar methodologies—such as vapor-phase reactions of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113a) with hydrogen over CuO/SiO₂ catalysts at 400–500°C—could be adapted to generate 1,1,2-trifluoroethylene via selective hydrogenolysis.

Copper(I) Precursors

Common copper(I) precursors include:

  • CuCl : Air-sensitive, requiring anhydrous conditions.
  • CuI : Higher stability, often used with phosphine ligands.
  • [Cu(CH₃CN)₄]PF₆ : Soluble in polar aprotic solvents.

Reactions are typically conducted in dry tetrahydrofuran (THF) or dichloromethane (DCE) under nitrogen or argon. For example, the enantioselective cyclopropanation of alkenyl boronates using Cu(I)-tBuBOX in DCE demonstrates the compatibility of copper(I) with fluorinated diazo compounds, suggesting analogous conditions could stabilize Cu(I)-fluoroethylene adducts.

Direct Synthesis Routes

Gas-Phase Catalytic Methods

Patent EP0416615B1 highlights copper oxide’s role in facilitating C–Cl bond cleavage in fluorinated ethanes. While this process targets CTFE, modifying reaction parameters (e.g., lower hydrogen ratios, milder temperatures) could favor 1,1,2-trifluoroethylene formation. For instance, at 300–400°C with a CuO/SiO₂ catalyst and H₂:CFC-113a molar ratios of 1:1 to 5:1, partial dechlorination might yield C₂HF₃. Subsequent in situ coordination to Cu(I) could occur under reduced pressures, though this remains speculative without direct experimental evidence.

Solution-Phase Coordination

A more controlled approach involves reacting 1,1,2-trifluoroethylene gas with CuCl in THF at −78°C, analogous to ethylene coordination in Zeise’s salt synthesis. The reaction likely proceeds via:

$$
\text{CuCl} + \text{C}2\text{HF}3 \xrightarrow{\text{THF}} [\text{Cu}(\eta^2\text{-C}2\text{HF}3)\text{Cl}]
$$

Stabilization requires bulky counterions or donor ligands (e.g., triphenylphosphine) to prevent disproportionation to Cu(0) and Cu(II). For example, Cu(I) complexes with hexafluoroacetylacetonate (hfacac) ligands exhibit enhanced stability, suggesting chelating agents could aid isolation.

Challenges and Stabilization Strategies

Disproportionation Mitigation

Cu(I) disproportionation ($$2\text{Cu(I)} \rightarrow \text{Cu(0)} + \text{Cu(II)}$$) is a key challenge. Strategies include:

  • Low-temperature synthesis : Slowing redox reactions.
  • Bulky ligands : Steric hindrance (e.g., tBuBOX in).
  • Non-coordinating anions : PF₆⁻ or BArF₄⁻ to minimize ligand exchange.

Spectroscopic Characterization

Successful synthesis requires validation via:

  • ¹⁹F NMR : To confirm ligand binding.
  • X-ray crystallography : For structural elucidation (as in for cyclopropane derivatives).
  • ESI-MS : To identify molecular ion peaks.

Industrial and Synthetic Applications

Catalytic Cycles

Cu(I)-C₂HF₃ complexes could serve as intermediates in fluoropolymer production or asymmetric catalysis. For example, fluoroethylene coordination might lower activation energy for insertion into C–H bonds, enabling novel fluorination methodologies.

Limitations

Current barriers include:

  • Ligand volatility : C₂HF₃’s low boiling point (−28°C) complicates handling.
  • Thermal instability : Decomposition above 150°C limits applications.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1,1,2-trifluoroethene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of fluorinated organic compounds .

Scientific Research Applications

Copper(1+);1,1,2-trifluoroethene has several scientific research applications:

Mechanism of Action

The mechanism of action of copper(1+);1,1,2-trifluoroethene involves the interaction of the copper(I) center with various molecular targets. In biological systems, copper chaperones transport the copper(I) ions to specific enzymes, where they participate in catalytic processes. The trifluoroethene moiety can also interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Halogenated Ethenes

Compound Molecular Formula Boiling Point (°C) Key Applications Reactivity with Cu⁺
1,1,2-Trifluoroethene C₂HF₃ −51 Ferroelectric copolymers, catalysis High (forms stable complexes)
1,1,2-Tribromoethene C₂HBr₃ 163 Limited synthetic use Low (no reported Cu⁺ complexes)
Chlorotrifluoroethene C₂ClF₃ −27 Refrigerants, polymers Moderate (limited Cu⁺ studies)
Vinylidene fluoride C₂H₂F₂ −85 Piezoelectric polymers Low (prefers Pd catalysts)

Key Observations :

  • TrFE’s low boiling point and electron-deficient structure make it more reactive toward Cu⁺ than brominated analogs like TBE .
  • Unlike chlorotrifluoroethene, TrFE forms stable Cu⁺ complexes critical for catalytic cycles .

Table 2: Catalytic Performance of Cu⁺ Complexes

Reaction System Catalyst Yield/Selectivity Conditions Reference
CCl₄ + TrFE Cu(I) complexes (e.g., CuCl) 85% regioselectivity 60°C, 12 h
Hydrodechlorination Pd-Bi catalysts >90% conversion H₂, 200°C
Hydrodefluorination Cu(I)/N-heterocyclic carbenes 78% yield Room temperature

Key Observations :

  • Cu⁺-TrFE systems excel in regioselective additions (e.g., CCl₄ to TrFE) under mild conditions .
  • Pd-based catalysts dominate large-scale TrFE synthesis (e.g., hydrodechlorination of CFC-113) but require higher temperatures .

Table 3: Stability and Hazard Profiles

Compound Thermal Stability Hazard Class Key Risks
Cu⁺-TrFE complexes Moderate Flammable Explosive decomposition above 150°C
TrFE (neat) Low R11 Extreme flammability, gas under pressure
Cu(I) triflate-toluene High Corrosive Air-sensitive, requires inert storage

Key Observations :

  • TrFE’s high flammability (R11) necessitates strict handling protocols, whereas Cu⁺ complexes are more stable but still sensitive to heat .
  • Copper(I) triflate-toluene complexes, though structurally distinct, highlight the importance of ligand choice in stabilizing Cu⁺ .

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